2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile 2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16478889
InChI: InChI=1S/C13H12N2O2/c1-16-13(12(7-14)8-15)10-17-9-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3
SMILES:
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile

CAS No.:

Cat. No.: VC16478889

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile -

Specification

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name 2-(1-methoxy-2-phenylmethoxyethylidene)propanedinitrile
Standard InChI InChI=1S/C13H12N2O2/c1-16-13(12(7-14)8-15)10-17-9-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3
Standard InChI Key QTHOALUTKLBWRL-UHFFFAOYSA-N
Canonical SMILES COC(=C(C#N)C#N)COCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(1-methoxy-2-phenylmethoxyethylidene)propanedinitrile, reflects its intricate structure:

  • A benzyloxy group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}-) attached to the ethylidene backbone.

  • A methoxy group (CH3O\text{CH}_3\text{O}-) at the adjacent carbon.

  • A malononitrile moiety (NC-C(CN)-\text{NC-C(CN)-}) providing electron-withdrawing character .

The canonical SMILES representation, \text{COC(=C(C#N)C#N)COCC1=CC=CC=C1}, confirms the spatial arrangement of substituents. X-ray crystallography data, though unavailable in the literature, would likely reveal a planar geometry around the ethylidene double bond due to conjugation with the nitrile groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight228.25 g/mol
Density1.155 ± 0.06 g/cm³ (Predicted)
Boiling Point452.8 ± 45°C (Predicted)
Purity95–97%
Storage Conditions2–8°C in sealed containers

Spectroscopic Signatures

While experimental spectral data (e.g., 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}) are absent in the reviewed sources, computational predictions suggest:

  • IR Spectroscopy: Strong absorptions near 2240 cm1^{-1} (C≡N stretch) and 1100–1250 cm1^{-1} (C-O-C ether vibrations).

  • UV-Vis: A π→π* transition band around 250–300 nm due to the conjugated ene-nitrile system .

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dominated by two features:

  • Electrophilic Ethylidene Carbon: The α,β-unsaturated nitrile system (C=C(CN)2\text{C=C(CN)}_2) is susceptible to nucleophilic attack, enabling Michael additions or cyclizations .

  • Ether Cleavage Potential: The benzyloxy group may undergo hydrogenolysis (e.g., with H2/Pd-C\text{H}_2/\text{Pd-C}) to reveal hydroxyl functionalities for further derivatization .

Preliminary studies on similar compounds indicate potential for:

  • Heterocycle Synthesis: Formation of pyridine or pyrimidine derivatives via [4+2] cycloadditions with dienophiles.

  • Polymer Precursors: Copolymerization with electron-rich monomers to create conjugated polymers for optoelectronic applications .

ParameterGuidanceSource
StorageSealed, dry, 2–8°C under inert atmosphere
IncompatibilitiesStrong oxidizers, moisture
Personal ProtectionNitrile gloves, fume hood

Environmental and Toxicological Considerations

  • Acute Oral Toxicity: LD50_{50} (rat) ≈ 300 mg/kg, indicating moderate toxicity.

  • Environmental Persistence: Low bioaccumulation potential due to high water solubility (logPow\log P_{\text{ow}} ≈ 0.5 predicted) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Malononitrile derivatives are pivotal in synthesizing antiviral and anticancer agents. For instance:

  • Cidofovir Analogs: Nucleoside phosphonates incorporating malononitrile moieties show activity against DNA viruses.

  • Kinase Inhibitors: The nitrile group can coordinate with ATP-binding sites in kinase enzymes, though this remains speculative for the target compound .

Materials Science

The compound’s conjugated system suggests utility in:

  • Organic Semiconductors: As an electron-deficient comonomer in donor-acceptor polymers for organic field-effect transistors (OFETs) .

  • Nonlinear Optics (NLO): The push-pull electronic structure could enhance second-harmonic generation (SHG) efficiency in NLO materials.

Future Research Directions

Reaction Optimization

Systematic studies are needed to:

  • Map Reaction Conditions: Determine optimal catalysts, solvents, and temperatures for nucleophilic additions or cyclizations.

  • Explore Asymmetric Catalysis: Develop enantioselective routes to chiral derivatives using organocatalysts or metal-ligand complexes.

Biological Screening

Collaborative efforts with pharmacologists could assess:

  • Antimicrobial Activity: Screen against Gram-positive/negative bacteria and fungi.

  • Enzyme Inhibition: Target proteases or phosphatases implicated in neurodegenerative diseases.

Computational Modeling

Density functional theory (DFT) calculations could:

  • Predict Reactivity: Identify sites for electrophilic/nucleophilic attack.

  • Simulate Spectra: Validate experimental IR/NMR data once available.

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